molecular formula C11H9N3O2 B2563613 6-(Pyridin-3-ylamino)picolinic acid CAS No. 1249362-50-2

6-(Pyridin-3-ylamino)picolinic acid

Cat. No. B2563613
CAS RN: 1249362-50-2
M. Wt: 215.212
InChI Key: WIWXXIFSMOLXPI-UHFFFAOYSA-N
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Description

“6-(Pyridin-3-ylamino)picolinic acid” is a compound that has been detected in a variety of biological mediums . It is an endogenous metabolite of L-tryptophan (TRP) and is synthesized via a side branch of the kynurenine pathway (KP) . The compound has a molecular formula of C11H9N3O2 .


Synthesis Analysis

The synthesis of “6-(Pyridin-3-ylamino)picolinic acid” involves coupling picolinic acid (pyridine-2-carboxylic acid) and pyridine-2,6-dicarboxylic acid with N-alkylanilines . This affords a range of mono- and bis-amides in good to moderate yields .


Molecular Structure Analysis

The molecular structure of “6-(Pyridin-3-ylamino)picolinic acid” reveals a general preference for cis amide geometry in which the aromatic groups (N-phenyl and pyridyl) are cis to each other and the pyridine nitrogen anti to the carbonyl oxygen .


Chemical Reactions Analysis

The reaction of picolinic acid with thionyl chloride to generate the acid chloride in situ leads not only to the N-alkyl-N-phenylpicolinamides as expected but also the corresponding 4-chloro-N-alkyl-N-phenylpicolinamides in one pot . Chlorinated products are not observed from the corresponding reactions of pyridine-2,6-dicarboxylic acid .

Scientific Research Applications

  • Pharmaceuticals and Nutritional Supplements Production

    • 6-(Pyridin-3-ylamino)picolinic acid, a derivative of picolinic acid, is utilized as an intermediate in producing pharmaceuticals and nutritional supplements. Its synthesis involves enzymatic oxidation, with reactive extraction techniques playing a key role in recovering the acid from dilute aqueous solutions like fermentation broth. This process emphasizes the need for non-toxic extractant-diluent systems to minimize environmental impact and toxicity (Datta & Kumar, 2014).
  • Antimicrobial Activities and DNA Interactions

    • Research has demonstrated that derivatives of picolinic acid exhibit significant antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. These compounds, including 6-(Pyridin-3-ylamino)picolinic acid, have also been studied for their interactions with DNA, indicating potential applications in the development of new antimicrobial agents (Tamer et al., 2018).
  • Chelating Agent in Metal Complexes

    • This compound acts as a chelating agent, forming complexes with various metals such as chromium, manganese, iron, copper, zinc, and molybdenum. Its ability to bind with metals can be leveraged in various applications, including environmental remediation, catalysis, and coordination chemistry (Tuyun & Uslu, 2011).
  • Coordination Chemistry and Molecular Devices

    • The synthesis of amides from picolinic acid, including 6-(Pyridin-3-ylamino)picolinic acid, has been explored for potential applications in catalysis, coordination chemistry, and molecular devices. These compounds demonstrate unique structural properties that can be beneficial in these fields (Devi et al., 2015).
  • Biodegradation and Environmental Remediation

    • Studies have shown that certain bacterial strains, such as Rhodococcus sp. PA18, can utilize picolinic acid derivatives as a source of carbon and energy. This capability highlights the potential of using these bacteria for the bioremediation of environments contaminated with picolinic acid and its derivatives (Zhang et al., 2019).
  • Spectroscopic and Theoretical Characterization

    • The compound and its derivatives have been characterized using spectroscopic techniques (FT-IR, UV-Vis) and Density Functional Theory (DFT) calculations. These characterizations provide insights into their molecular structures, electronic properties, and potential applications in materials science (Coe et al., 1997).

Safety And Hazards

The safety data sheet for “6-(Pyridin-3-ylamino)picolinic acid” indicates that it has several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

The future directions for “6-(Pyridin-3-ylamino)picolinic acid” could involve further exploration of its potential applications in catalysis, coordination chemistry, and molecular devices . Additionally, more research is needed to fully understand its endogenous function in the brain .

properties

IUPAC Name

6-(pyridin-3-ylamino)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-11(16)9-4-1-5-10(14-9)13-8-3-2-6-12-7-8/h1-7H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWXXIFSMOLXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)NC2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-3-ylamino)picolinic acid

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